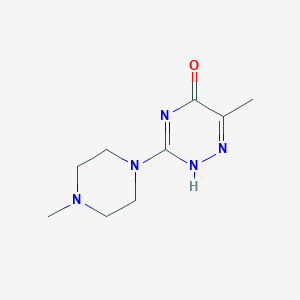![molecular formula C13H15ClN2O3 B256005 ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate, also known as CMOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation, tumor growth, and bacterial growth. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate are varied and depend on the specific application. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting tumor growth and inducing apoptosis in cancer cells. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antibacterial effects by inhibiting the growth of certain bacterial strains. Additionally, ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is also relatively stable and can be stored for extended periods of time. However, one limitation of using ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, the mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate in scientific research. One direction is the further study of its anti-inflammatory and anti-tumor effects, particularly in the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an antioxidant and in the prevention of oxidative stress-related diseases. Additionally, the mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate should be further studied to better understand its potential applications. Finally, the development of new synthesis methods for ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate may lead to improved yields and purity, which could further enhance its potential applications in scientific research.
Méthodes De Synthèse
Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is synthesized through a specific method that involves the reaction of 3-chloro-2-methylbenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then purified through recrystallization to obtain pure ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate. This synthesis method has been optimized to produce high yields of pure ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate.
Propriétés
Nom du produit |
ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate |
|---|---|
Formule moléculaire |
C13H15ClN2O3 |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-19-13(18)12(9(3)17)16-15-11-7-5-6-10(14)8(11)2/h5-7,15H,4H2,1-3H3/b16-12- |
Clé InChI |
RSKORAMMPICAJD-VBKFSLOCSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=C(C(=CC=C1)Cl)C)/C(=O)C |
SMILES |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)C(=O)C |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)


![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)




![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
